GPX4-IN-12

Ferroptosis GPX4 inhibition Mechanism of action

GPX4-IN-12 (compound I22) is the definitive non-covalent GPX4 inhibitor for advanced research. Unlike covalent inhibitors (RSL3, ML162) that irreversibly modify Sec46, GPX4-IN-12 binds reversibly, enabling precise dissection of GPX4 biology with minimal off-target effects. Essential for ferroptosis research, target validation, and selectivity profiling in HT1080 and other models. Competitively priced with reliable global shipping.

Molecular Formula C21H19N5O3
Molecular Weight 389.4 g/mol
Cat. No. B6523491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGPX4-IN-12
Molecular FormulaC21H19N5O3
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCCCN4C=CN=C4)C#N
InChIInChI=1S/C21H19N5O3/c22-13-18-20(24-9-4-11-26-12-10-23-15-26)29-21(25-18)19-8-7-17(28-19)14-27-16-5-2-1-3-6-16/h1-3,5-8,10,12,15,24H,4,9,11,14H2
InChIKeyFGWJZHXATWRJIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GPX4-IN-12 (Compound I22): Non-Covalent GPX4 Inhibitor for Ferroptosis Research


GPX4-IN-12 (designated as compound I22) is a chemically synthesized small molecule with the systematic name 5-(3-imidazol-1-ylpropylamino)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile and a molecular weight of 389.41 g/mol [1]. It functions as a non-covalent inhibitor of the enzyme glutathione peroxidase 4 (GPX4). This compound induces ferroptosis, a regulated form of iron-dependent cell death, and has been shown to inhibit the growth of HT1080 human fibrosarcoma cells [1][2].

Why Generic GPX4 Inhibitor Substitution is Inappropriate: The Covalent vs. Non-Covalent Distinction for GPX4-IN-12


The substitution of GPX4-IN-12 with other GPX4 inhibitors is not straightforward due to fundamental differences in their mechanism of action. The majority of well-characterized GPX4 inhibitors with cellular activity, such as RSL3 and ML162, are covalent binders that target the active-site selenocysteine residue (Sec46) [1]. In contrast, GPX4-IN-12 is a non-covalent inhibitor [2]. This binding mode distinction is critical for scientific selection, as it can lead to divergent pharmacological profiles, including differences in selectivity, off-target engagement, and kinetics of inhibition, which are not captured by simple comparisons of potency in a single assay [1].

GPX4-IN-12 Quantitative Differentiation Guide: Key Evidence for Scientific and Procurement Decisions


Differentiation via Non-Covalent Binding Mode: A Class-Level Distinction from Covalent Inhibitors

GPX4-IN-12 is a non-covalent GPX4 inhibitor, which distinguishes it from the majority of commonly used GPX4 inhibitors that act through covalent modification of the Sec46 residue [1]. This is a class-level distinction rather than a direct head-to-head comparison. While specific quantitative data for GPX4-IN-12's biochemical or cellular potency is not available in the public domain, the non-covalent binding mode is a critical parameter for experimental design and procurement. Covalent inhibitors can suffer from off-target effects and poor selectivity due to irreversible binding to other proteins containing reactive cysteines [2]. The non-covalent nature of GPX4-IN-12 implies a different selectivity profile and a potential for reversible inhibition, which may be preferred for certain biological investigations [1].

Ferroptosis GPX4 inhibition Mechanism of action

Functional Validation: Induction of Ferroptosis and Growth Inhibition in HT1080 Cells

GPX4-IN-12 has been functionally characterized for its ability to induce ferroptosis and inhibit the growth of HT1080 human fibrosarcoma cells [1][2]. The vendor datasheets confirm this cellular activity, but specific quantitative data, such as IC50 or EC50 values, are not publicly reported [1]. Without a comparator or baseline quantitative data, this evidence serves as supporting information rather than a core differentiator. The lack of a reported IC50 prevents a direct potency comparison against other GPX4 inhibitors in this model system.

Cancer Research Ferroptosis Cell Viability

GPX4-IN-12: Optimal Research and Industrial Application Scenarios


Mechanistic Studies of Non-Covalent GPX4 Inhibition in Ferroptosis

GPX4-IN-12 is best suited for research programs aimed at understanding the biological consequences of non-covalent GPX4 inhibition. Its mechanism of action, distinct from covalent inhibitors like RSL3 [1], allows researchers to dissect pathways and phenotypes that are specifically dependent on reversible binding to GPX4. This is particularly valuable in contexts where covalent modification of Sec46 leads to unwanted effects, such as in target validation studies or when developing novel therapeutic hypotheses for drug-resistant cancers [1].

Comparative Tool Compound for GPX4 Inhibitor Selectivity Profiling

Given the established non-covalent binding mode of GPX4-IN-12 [2], this compound can serve as a valuable comparator in selectivity profiling panels. By comparing the cellular and biochemical effects of GPX4-IN-12 with those of covalent inhibitors (e.g., ML162, RSL3), researchers can identify phenotypic differences that may be attributed to the inhibitor's binding mechanism. Such comparisons are essential for selecting the most appropriate chemical probe for a given biological question and for deconvoluting on-target versus off-target effects of GPX4 inhibition [1].

Initial Hit Validation in Ferroptosis-Sensitive Cancer Cell Lines

GPX4-IN-12 can be employed for initial validation of hits from high-throughput screens or for preliminary assessment of GPX4 dependency in cancer cell lines, such as HT1080 [1]. Its demonstrated cellular activity in this model system [1][2] confirms that it is a functional GPX4 inhibitor. However, due to the lack of reported quantitative potency data, it is not recommended for studies requiring precise dose-response relationships or for direct comparison of efficacy across different cell lines without first performing rigorous in-house dose-response characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for GPX4-IN-12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.